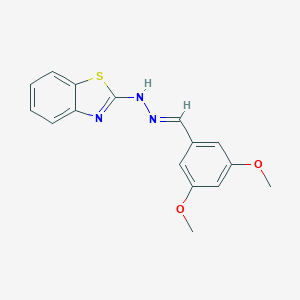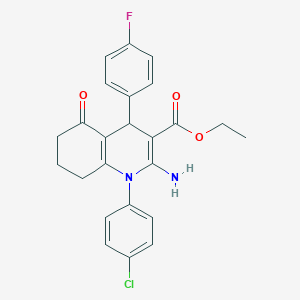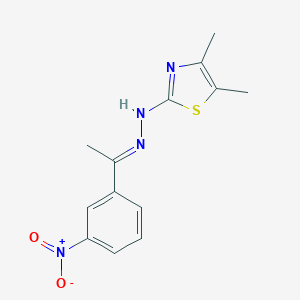
8-ISOPROPYLIDENE-2-(2-METHYL-5-NITROPHENYL)-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a combination of aromatic and aliphatic components, making it a versatile molecule for synthetic and analytical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a nitro-substituted aromatic compound, followed by a series of cyclization and functional group transformations to achieve the desired tricyclic structure. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Aplicaciones Científicas De Investigación
10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly for its potential to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tricyclic structures with nitro and isopropylidene groups, such as:
- 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-7-
- 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-9-
Uniqueness
What sets 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- apart is its specific arrangement of functional groups and the resulting chemical properties.
Propiedades
Fórmula molecular |
C19H18N2O4 |
|---|---|
Peso molecular |
338.4g/mol |
Nombre IUPAC |
4-(2-methyl-5-nitrophenyl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C19H18N2O4/c1-9(2)15-12-6-7-13(15)17-16(12)18(22)20(19(17)23)14-8-11(21(24)25)5-4-10(14)3/h4-8,12-13,16-17H,1-3H3 |
Clave InChI |
FZJARSVLZHXIAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C4C=CC(C3C2=O)C4=C(C)C |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C4C=CC(C3C2=O)C4=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE](/img/structure/B393215.png)
![N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B393217.png)
![1-(3,5-Dichlorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B393219.png)
![2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B393220.png)
![N-cyclohexyl-N-[4-methoxy-6-(4-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B393222.png)
![1-(2-Methoxyphenyl)-4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine](/img/structure/B393223.png)

![4-[(4-propoxybenzylidene)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B393227.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B393231.png)

![N-(2,3-DIMETHYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE](/img/structure/B393236.png)

![1,8-Dibromo-17-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B393238.png)
